What are the chemical properties of Fmoc-Glu(O-2-PhiPr)-OH?
What are the chemical properties of Fmoc-Glu(O-2-PhiPr)-OH?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(O-2-PhiPr)-OH, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique characteristic lies in the 2-phenylisopropyl (O-2-PhiPr) protecting group on the side chain of glutamic acid. This group offers the advantage of being selectively removable under mildly acidic conditions, which allows for orthogonal protection strategies in complex peptide synthesis, particularly in the formation of cyclic peptides and peptide libraries. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.
Chemical and Physical Properties
Fmoc-Glu(O-2-PhiPr)-OH is a white to pale yellow powder.[1] While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.
| Property | Value | Source |
| CAS Number | 200616-39-3 | [1][2] |
| Molecular Formula | C29H29NO6 | [1][2] |
| Molecular Weight | 487.54 g/mol | [2] |
| Appearance | White to pale yellow powder | [1] |
| Purity (HPLC) | ≥95.0% | [2] |
| Purity (TLC) | ≥97% | [2] |
| pKa (Predicted) | 3.69 ± 0.10 | [1] |
| Optical Rotation | [α]D25 = -5 ± 2º (c=1 in MeOH) | |
| Storage | Store at 0°C to 15-25°C. Long-term storage at -20°C is recommended. | [1][2] |
Solubility
| Solvent | General Solubility |
| N,N-Dimethylformamide (DMF) | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dichloromethane (DCM) | Soluble |
Spectroscopic Data
Detailed spectroscopic data such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry are typically available from the supplier for specific batches but are not broadly published. Researchers should refer to the Certificate of Analysis for precise data.
Experimental Protocols
The primary application of Fmoc-Glu(O-2-PhiPr)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). The key experimental advantage of this reagent is the selective deprotection of the O-2-PhiPr group.
General Workflow for SPPS using Fmoc-Glu(O-2-PhiPr)-OH
The following diagram illustrates the typical cycle of incorporating Fmoc-Glu(O-2-PhiPr)-OH into a peptide chain on a solid support.
Protocol for Selective On-Resin Cleavage of the O-2-PhiPr Group
This protocol is central to the utility of Fmoc-Glu(O-2-PhiPr)-OH, enabling subsequent on-resin cyclization or side-chain modification.
Materials:
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Peptide-resin containing the Glu(O-2-PhiPr) residue
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1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
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Dichloromethane (DCM) for washing
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N,N-Dimethylformamide (DMF) for washing
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A suitable reaction vessel for solid-phase synthesis
Procedure:
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Swell the peptide-resin in DCM for 20-30 minutes.
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Drain the DCM.
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Add the 1% TFA in DCM solution to the resin.
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Gently agitate the resin for 5-10 minutes at room temperature. Repeat this step 2-3 times.
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Monitor the cleavage progress by taking a small sample of the resin, cleaving the peptide with a standard strong TFA cocktail, and analyzing by HPLC-MS.
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Once the deprotection is complete, drain the 1% TFA/DCM solution.
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Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
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Wash the resin with DMF (3-5 times) to prepare for the next reaction step (e.g., on-resin cyclization).
The following diagram illustrates the selective deprotection and subsequent on-resin cyclization.
Applications in Drug Development
The ability to perform selective side-chain deprotection makes Fmoc-Glu(O-2-PhiPr)-OH a valuable tool for the synthesis of complex peptides with therapeutic potential.
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Cyclic Peptides: Many biologically active peptides have a cyclic structure, which can enhance their stability, receptor affinity, and selectivity. Fmoc-Glu(O-2-PhiPr)-OH is instrumental in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.
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Peptide Libraries: The orthogonal nature of the O-2-PhiPr protecting group allows for the generation of diverse peptide libraries through selective modification of the glutamic acid side chain. This is highly beneficial in drug discovery for screening large numbers of compounds.
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Peptide Conjugates: The deprotected carboxylic acid side chain can serve as a handle for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to create specialized peptide conjugates.
Conclusion
Fmoc-Glu(O-2-PhiPr)-OH is a specialized amino acid derivative that offers significant advantages in the synthesis of complex peptides. Its key feature, the selective lability of the O-2-PhiPr group under mild acidic conditions, provides an orthogonal protection strategy that is essential for the creation of cyclic peptides and other modified peptide structures. This guide provides fundamental information for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this versatile reagent. For detailed experimental parameters and safety information, it is always recommended to consult the documentation provided by the supplier.
